molecular formula C7H6N4O B124184 5-Acetyl-3-aminopyrazine-2-carbonitrile CAS No. 147425-71-6

5-Acetyl-3-aminopyrazine-2-carbonitrile

Cat. No. B124184
M. Wt: 162.15 g/mol
InChI Key: WGPYTXJXEWKMBW-UHFFFAOYSA-N
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Description

5-Acetyl-3-aminopyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazine ring and a cyano group. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 5-Acetyl-3-aminopyrazine-2-carbonitrile is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and the modulation of signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.

Biochemical And Physiological Effects

Studies have shown that 5-Acetyl-3-aminopyrazine-2-carbonitrile has anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory mediators and reactive oxygen species (ROS) in various cell types. Additionally, this compound has been shown to have antimicrobial activity against certain bacterial strains.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Acetyl-3-aminopyrazine-2-carbonitrile in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have various biological activities, making it a versatile tool for scientific research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 5-Acetyl-3-aminopyrazine-2-carbonitrile. One area of interest is the development of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with even greater potential for scientific research.

Synthesis Methods

The synthesis of 5-Acetyl-3-aminopyrazine-2-carbonitrile can be achieved using various methods. One of the most commonly used methods involves the reaction of 3-amino-5-acetylpyrazine with potassium cyanide in the presence of a catalyst. Another method involves the reaction of 3-amino-5-acetylpyrazine with acetonitrile in the presence of a base. These methods result in the formation of 5-Acetyl-3-aminopyrazine-2-carbonitrile in good yields.

Scientific Research Applications

5-Acetyl-3-aminopyrazine-2-carbonitrile has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential use as a building block in the synthesis of other compounds.

properties

CAS RN

147425-71-6

Product Name

5-Acetyl-3-aminopyrazine-2-carbonitrile

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

5-acetyl-3-aminopyrazine-2-carbonitrile

InChI

InChI=1S/C7H6N4O/c1-4(12)6-3-10-5(2-8)7(9)11-6/h3H,1H3,(H2,9,11)

InChI Key

WGPYTXJXEWKMBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(C(=N1)N)C#N

Canonical SMILES

CC(=O)C1=CN=C(C(=N1)N)C#N

synonyms

Pyrazinecarbonitrile, 5-acetyl-3-amino- (9CI)

Origin of Product

United States

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